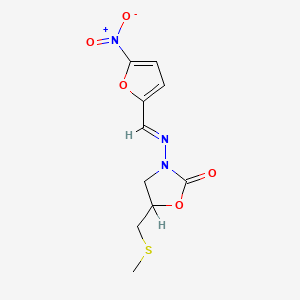

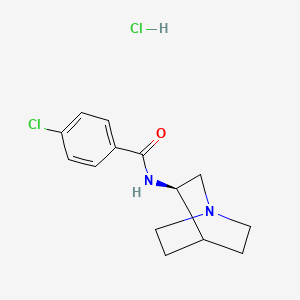

Benzamide, N-(3R)-1-azabicyclo(2.2.2)oct-3-yl-4-chloro-, hydrochloride (1:1)

Overview

Description

“Benzamide, N-(3R)-1-azabicyclo(2.2.2)oct-3-yl-4-chloro-, hydrochloride (1:1)” is a chemical compound that has been studied for its potential use as a protease inhibitor . It has been specifically designed to inhibit the papain-like protease (PL pro) of the severe acute respiratory syndrome (SARS)-causing coronavirus (CoV), and has shown effectiveness against the homologous PL pro of SARS-CoV-2 .

Synthesis Analysis

The synthesis of a related compound, N-(Diphenylmethyl)-2-methylbenzamide, involves the reaction of 1,1-diphenylmethanamine, TEA, and 2-methylbenzoyl chloride in dichloromethane . The reaction is monitored by TLC, and upon completion, the mixture is washed .Molecular Structure Analysis

This compound is known to bind into the S3 and S4 pockets of the SARS-CoV PL pro . This binding is noncovalent and active-site directed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,1-diphenylmethanamine, TEA, and 2-methylbenzoyl chloride in dichloromethane .Scientific Research Applications

Alpha7 Nicotinic Acetylcholine Receptor Agonism

Discovery and Potential in Cognitive Deficit Treatment : A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, identified as PHA-543,613, has shown potential for the treatment of cognitive deficits in schizophrenia. This compound demonstrates potent and selective α7 nAChR agonism with excellent in vitro profiles, rapid brain penetration, high oral bioavailability in rats, and in vivo efficacy in models assessing cognitive performance and auditory sensory gating (Wishka et al., 2006).

Selective α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Disorders : TC-5619, another selective agonist of the α7 neuronal nicotinic acetylcholine receptor, has been identified as a promising candidate for treating cognitive impairment associated with neurological disorders. It exhibits significant selectivity for the α7 receptor over other subtypes and has shown positive effects in animal models of schizophrenia, as well as being well tolerated in a phase II clinical trial (Mazurov et al., 2012).

Imaging Agent Development for α7 nAChR

Radiolabeled α7 nAChR Ligands for Imaging : Research on developing radiolabeled ligands selective for the α7 nicotinic acetylcholine receptor (nAChR) aims to create imaging agents for PET and SPECT. These studies have synthesized compounds with moderate to high affinity for α7-nAChR, demonstrating the potential for selective imaging of this receptor subtype (Pomper et al., 2005).

Synthesis and Bioactivity of Novel Compounds

Synthesis of Benzamide Derivatives : Research into the synthesis of benzamide derivatives and their metal complexes has led to insights into their structural features, stability, and potential bioactivities. These studies are crucial for developing novel compounds with specific pharmacological properties (Khatiwora et al., 2013).

Mechanism of Action

Target of Action

PNU-282987 is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is a type of ionotropic receptor that is widely expressed in the central and peripheral nervous systems .

Mode of Action

PNU-282987 interacts with its target, the α7 nAChR, by binding to it and activating it . This activation leads to the opening of the receptor’s associated ion channel, allowing the flow of ions across the cell membrane . This can result in various cellular responses, depending on the specific cell and tissue context .

Biochemical Pathways

The activation of α7 nAChR by PNU-282987 has been shown to have anti-inflammatory effects . For example, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . This is achieved through the reduction of GATA3 and Ki67, as well as a significant reduction in IKK and NF-κB phosphorylation .

In addition, PNU-282987 has been shown to have neurogenic effects in the adult murine retina . It promotes the production of Muller-derived progenitor cells through signaling via the resident retinal pigment epithelium . These progenitor cells can differentiate into new, functional neurons .

Pharmacokinetics

It has been administered to mice intranasally in studies, suggesting that it may be absorbed through the mucous membranes .

Result of Action

The activation of α7 nAChR by PNU-282987 leads to various molecular and cellular effects. In the context of inflammation, it can reduce goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in bronchoalveolar lavage fluid (BALF), following IL-33 or Alternaria Alternata challenge . In the context of neurogenesis, it stimulates the production of functional neurons as measured by electroretinograms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PNU-282987. For instance, the presence of inflammatory stimuli such as IL-33 or Alternaria Alternata can influence the compound’s anti-inflammatory effects . .

Future Directions

The compound has shown high antiviral activity combined with low cytotoxicity, making it a valuable starting point for the development of new pan-coronaviral inhibitors . Given the remarkable zoonotic potential of coronaviruses and the major impact of infections caused by these viruses on human health and the global economy, there is an urgent need to develop broadly acting antivirals that are effective against previously known and newly emerging coronaviruses .

properties

IUPAC Name |

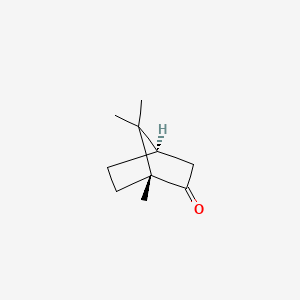

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEQUIRZHDYOIX-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017103 | |

| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123464-89-1 | |

| Record name | Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123464-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-282987 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-282987 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: PNU-282987 selectively binds to and activates α7nAChRs. [, , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of downstream effects, including modulation of neurotransmitter release, regulation of inflammatory responses, and potential neuroprotective actions. [, , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Activation of α7nAChRs by PNU-282987 has been shown to:

- Enhance GABAergic synaptic activity: This effect was observed in brain slices and contributed to the restoration of auditory gating deficits in animal models. []

- Reduce inflammation: PNU-282987 decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and HMGB1 expression in various models, including hepatic ischemia-reperfusion injury, sepsis, and acute lung injury. [, , ]

- Modulate immune responses: It enhanced the activity of CD4+CD25+ regulatory T cells (Tregs), contributing to its protective effects in sepsis-induced acute kidney injury. []

- Promote neuroprotection: PNU-282987 demonstrated neuroprotective effects against retinal ganglion cell (RGC) loss in glaucoma models, potentially through modulation of GABAergic and glutamatergic transmission. [, , , , ]

- Influence neurogenesis: In the retina, it stimulated Müller glia cell cycle re-entry and the generation of new retinal progenitors, potentially contributing to retinal regeneration. [, ]

ANone: PNU-282987's molecular formula is C15H18Cl2N2O and its molecular weight is 315.23 g/mol.

ANone: While specific spectroscopic data is not provided in the research papers, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were used for its detection and quantification in biological samples. []

ANone: PNU-282987 is a selective agonist for α7nAChRs and does not possess catalytic properties. Its applications lie in its potential therapeutic benefits in various disease models, as highlighted in the research papers.

ANone: The provided research does not detail any specific computational chemistry or modeling studies conducted on PNU-282987.

ANone: The research papers primarily focus on PNU-282987's therapeutic potential and do not extensively cover its toxicology profile. Further investigations are needed to fully elucidate its safety profile, including potential long-term effects.

ANone: Specific information regarding the duration of action of PNU-282987 is not available in the provided research. Further studies are needed to fully characterize its PK/PD profile.

ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of PNU-282987, including:

- Cell culture models: Primary cultured astrocytes and a Müller glial cell line (rMC-1) were used to study PNU-282987's effects on cell viability, apoptosis, and gene expression. [, ]

- Animal models:

- Glaucoma: Researchers induced glaucoma-like conditions in rats and mice to evaluate PNU-282987's neuroprotective effects on RGCs. [, , , ]

- Sepsis: Cecal ligation and puncture (CLP) surgery and lipopolysaccharide (LPS) injection were used to induce sepsis in mice to assess the impact of PNU-282987 on inflammatory responses and survival. []

- Acute lung injury: A cardiopulmonary bypass model in rats was employed to evaluate PNU-282987's protective effects against lung injury. []

- Hepatic ischemia-reperfusion injury: A partial hepatic ischemia-reperfusion model in mice was used to study the impact of PNU-282987 on liver damage. []

ANone: The provided research does not mention any clinical trials involving PNU-282987.

ANone: The research papers do not provide information on resistance mechanisms or cross-resistance related to PNU-282987.

ANone: The research primarily focuses on evaluating the efficacy of PNU-282987 through different routes of administration, including intraperitoneal, intracerebroventricular, and eye drop application. [, , ] While specific drug delivery systems are not extensively discussed, the exploration of diverse administration routes suggests efforts to optimize delivery and target specific tissues.

ANone: Research regarding specific biomarkers to predict PNU-282987 efficacy, monitor treatment response, or identify adverse effects is not mentioned in the provided research.

ANone: One study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify PNU-282987 in retinal, plasma, and heart samples, demonstrating its presence in target tissues after administration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1678847.png)

![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678848.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678849.png)

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)